Proven Precursor to PDE10A Clinical Candidate PF-2545920 vs. Non-Benzyloxy Intermediates
This compound is the direct synthetic precursor to 3-Dimethylamino-2-pyridin-4-yl-1-[4-(quinolin-2-ylmethoxy)-phenyl]-propenone (Compound 8), the critical late-stage intermediate in the first-reported PDE10A clinical candidate, PF-2545920 . The benzyloxy group is quantitatively cleaved to expose the phenol, which is then alkylated with 2-(chloromethyl)quinoline to yield Compound 8. This contrasts sharply with simpler enaminones like (E)-3-(dimethylamino)-1-(pyridin-4-yl)prop-2-en-1-one, which cannot be transformed into this advanced intermediate and have no established role in the synthesis of selective PDE10A inhibitors [REFS-1, REFS-3].
| Evidence Dimension | Role in Synthesis of PDE10A Clinical Candidate PF-2545920 |
|---|---|
| Target Compound Data | Direct precursor to advanced intermediate Compound 8; leads to PF-2545920 with PDE10A Ki < 1 nM. |
| Comparator Or Baseline | Comparator: (E)-3-(dimethylamino)-1-(pyridin-4-yl)prop-2-en-1-one; Role: undefined as a PDE10A inhibitor precursor. |
| Quantified Difference | Target compound enables the validated clinical candidate; the comparator does not. |
| Conditions | Multi-step synthesis described in J. Med. Chem. 2009, 52, 5188–5196. |
Why This Matters
For medicinal chemistry programs targeting PDE10A, procurement of this specific intermediate is mandatory to reproduce the published SAR and achieve clinical candidate identity, a capability that generic, non-benzyloxy enaminones cannot provide.
